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Introduction
Medium 199 (M199) is a classic cell culture medium developed in the 1950s for the nutritional

studies of chicken embryo fibroblasts.[1][2] As one of the earliest chemically defined media, it

has found widespread application in virology, vaccine production, and the in vitro cultivation of

various non-transformed and primary cells.[3][4] This guide provides a comprehensive

technical overview of M199, its formulation, and its application in the critical first step of

establishing primary cell cultures.

Core Composition and Key Characteristics of M199
M199 is a complex basal medium containing a wide array of amino acids, vitamins, and other

unique components not found in simpler media like Minimum Essential Medium (MEM).[2] It is

distinguished by the presence of purine and pyrimidine bases (adenine, guanine, xanthine,

hypoxanthine, thymine, and uracil), adenosine triphosphate (ATP), and a broader spectrum of

vitamins.

However, it is important to note that M199 is a basal medium and lacks proteins, lipids, and

growth factors.[5] Therefore, for the successful initiation and maintenance of primary cell

cultures, it must be supplemented, most commonly with fetal bovine serum (FBS) or other

specific growth factors tailored to the cell type.[4]
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M199 is available in two main formulations based on the balanced salt solution used: Earle's

salts for use in a CO2 incubator and Hanks' salts for use in a CO2-free environment.[2]

Table 1: Comparison of Common Basal Media
Component Category M199

Dulbecco's Modified Eagle
Medium (DMEM)

Amino Acids
Comprehensive, including

unique additions

Higher concentration than

M199

Vitamins Broad spectrum
Higher concentration than

M199

Glucose 1 g/L
Low (1 g/L) and High (4.5 g/L)

formulations

Unique Components Purines, pyrimidines, ATP -

Buffering System Bicarbonate Bicarbonate

Applications in Primary Cell Culture Initiation
M199 has been successfully employed for the initiation of various primary cell cultures,

particularly from avian and rodent tissues. Its rich composition can be advantageous for cells

that are more fastidious in their nutritional requirements.

Chicken Embryo Fibroblasts (CEFs)
M199 was originally formulated for CEF culture.[1] Studies have shown that while DMEM is a

common choice for many fibroblast cultures, M199 can also support their growth. However, for

optimal proliferation of CEFs, a specialized medium like KAv-1, which uses MEM as a base,

has been shown to be superior to both M199 and DMEM.[1]

Table 2: Comparative Performance of M199 for Chicken
Embryo Fibroblast Culture
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Medium
Proliferation Rate
(Relative to DMEM)

Morphology after
25 days

Reference

M199 Lower
Maintained fibroblast

morphology
[1]

DMEM 1 - [1]

KAv-1 Highest
Best maintained

fibroblast morphology
[1]

Vascular Endothelial Cells
While many modern protocols for the isolation of primary endothelial cells utilize specialized

endothelial growth media, M199 has historically been a component of endothelial cell culture

media, often supplemented with growth factors such as endothelial cell growth supplement

(ECGS) and heparin.

Pancreatic and Lens Epithelial Cells
M199 is frequently cited for its use in the in vitro cultivation of primary explants of mouse

pancreatic epithelial and rat lens tissues.[4]

Experimental Protocols
The following are generalized protocols for the initiation of primary cell cultures using M199.

These should be adapted based on the specific tissue and cell type.

Protocol 1: Initiation of Primary Chicken Embryo
Fibroblast (CEF) Culture
This protocol is adapted from a study comparing different media for CEF culture.[1]

Materials:

Fertilized chicken eggs (9-11 days of incubation)

M199 with Earle's salts
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA (0.25%)

Collagen-coated culture dishes

Procedure:

Tissue Isolation:

1. Swab the blunt end of the egg with 70% ethanol.

2. Carefully crack the shell and remove the embryo using sterile forceps.

3. Remove the head and viscera.

Tissue Disaggregation:

1. Wash the embryo carcass with sterile PBS.

2. Mince the tissue into small fragments (1-2 mm³).

3. Transfer the minced tissue to a flask containing pre-warmed Trypsin-EDTA and incubate at

37°C for 15-20 minutes with gentle agitation.

4. Stop the trypsinization by adding complete M199 medium (supplemented with 10% FBS

and 1% Penicillin-Streptomycin).

5. Filter the cell suspension through a sterile cell strainer (70-100 µm) to remove large tissue

clumps.

Cell Culture:

1. Centrifuge the cell suspension at 200 x g for 5 minutes.
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2. Resuspend the cell pellet in complete M199 medium.

3. Perform a cell count and assess viability using a hemocytometer and trypan blue.

4. Seed the cells onto collagen-coated culture dishes at a density of 2-5 x 10^4 cells/cm².

5. Incubate at 37°C in a humidified atmosphere with 5% CO2.

6. Change the medium every 2-3 days.

Tissue Isolation Tissue Disaggregation Cell Culture

Egg Incubation Embryo Extraction Tissue Dissection Mincing Trypsinization Filtration Centrifugation Resuspension Cell Seeding Incubation

Click to download full resolution via product page

Figure 1: Experimental workflow for the initiation of primary chicken embryo fibroblast culture.

Protocol 2: General Protocol for Primary Explant Culture
using M199
This method is suitable for tissues where enzymatic disaggregation may be harsh, such as

pancreatic and lens explants.[4]

Materials:

Tissue of interest (e.g., mouse pancreas, rat lens)

M199 with Earle's or Hanks' salts

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Sterile scalpel and forceps
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Culture dishes

Procedure:

Explant Preparation:

1. Aseptically excise the tissue of interest.

2. Place the tissue in a sterile petri dish containing a small amount of M199 to prevent

dehydration.

3. Mince the tissue into small fragments (approximately 1 mm³).

Explant Culture:

1. Place 3-5 tissue fragments in the center of a culture dish.

2. Add a minimal amount of complete M199 medium (supplemented with 10-20% FBS and

1% Penicillin-Streptomycin) to create a thin film over the explants, allowing them to adhere

to the dish surface.

3. Incubate the dish at 37°C for 1-2 hours to allow the explants to attach.

4. Carefully add more pre-warmed complete M199 medium to the dish, avoiding dislodging

the explants.

5. Incubate at 37°C (with 5% CO2 if using Earle's salts).

6. Monitor for cell migration from the explants over the following days to weeks.

7. Change the medium every 2-3 days.

Explant Preparation Explant Culture

Tissue Excision Mincing Plating Explants Adhesion Addition of Medium Incubation & Monitoring
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Figure 2: Workflow for initiating primary cell culture using the explant method with M199.

Signaling Pathways
The complex and unique composition of M199, including nucleotides and a wide array of

vitamins, has the potential to influence various cellular signaling pathways. However, specific

studies detailing the direct impact of M199's formulation on intracellular signaling in primary

cells are not extensively documented in readily available literature. The activation of signaling

pathways will be highly dependent on the supplements (e.g., serum, growth factors) added to

the basal M199 medium. For instance, the addition of serum will activate pathways related to

proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
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Figure 3: General signaling pathways activated by serum supplementation in M199.

Conclusion
M199 remains a relevant and useful basal medium for the initiation of certain primary cell

cultures, particularly for non-transformed cells and specific tissues for which it was historically

developed. Its comprehensive formulation can provide a rich nutritional environment. However,

for many common primary cell types, more modern and specialized media formulations may
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offer improved performance in terms of proliferation and maintenance of desired cellular

phenotypes. The choice of medium should always be guided by empirical testing and a

thorough review of the literature for the specific cell type of interest. This guide provides a

foundational understanding and practical protocols to aid researchers in successfully utilizing

M199 for their primary cell culture needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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